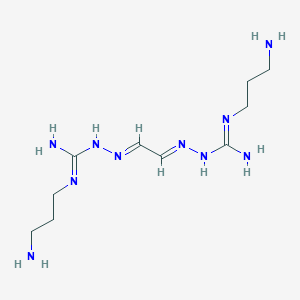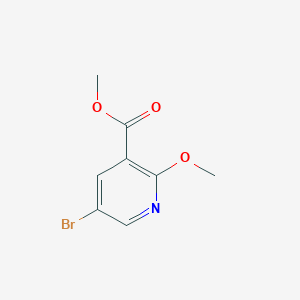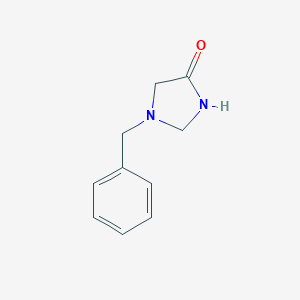
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline, also known as PFCP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation results in a change in the fluorescence properties of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline, allowing for the detection of metal ions.
Biochemical and Physiological Effects
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been shown to exhibit various biochemical and physiological effects. In addition to its use as a fluorescent probe, 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for further investigation as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline in lab experiments is its high selectivity for copper ions. This allows for the detection of copper ions in biological samples with high sensitivity and specificity. However, one limitation of using 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline is its potential toxicity. Further studies are needed to determine the safe and effective use of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline. One area of interest is its potential use in the development of new fluorescent probes for detecting metal ions. Additionally, further studies are needed to determine the potential use of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline as an anti-inflammatory agent. Finally, the safety and toxicity of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline need to be further investigated to determine its potential use in clinical applications.
Méthodes De Synthèse
The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline involves the reaction between 3-pyridinecarboxaldehyde and 2-acetyl furan in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain pure 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline.
Applications De Recherche Scientifique
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been studied for its potential use in various scientific research applications. One area of interest is its potential use as a fluorescent probe for detecting metal ions. 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been shown to exhibit high selectivity for copper ions, making it a promising candidate for use in detecting copper ions in biological samples.
Propriétés
Numéro CAS |
121322-22-3 |
|---|---|
Nom du produit |
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline |
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
[3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H11N3O2/c17-13(10-3-1-6-14-9-10)16-11(5-7-15-16)12-4-2-8-18-12/h1-4,6-9,11H,5H2 |
Clé InChI |
LLVYEYIQEXJSCQ-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3 |
SMILES canonique |
C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3 |
Synonymes |
1H-Pyrazole, 4,5-dihydro-5-(2-furanyl)-1-(3-pyridinylcarbonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)

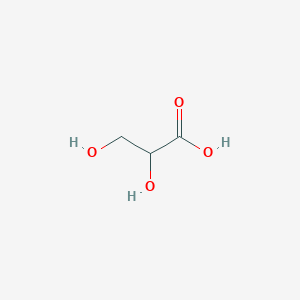
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
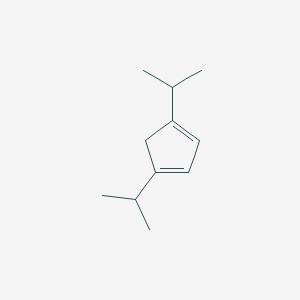
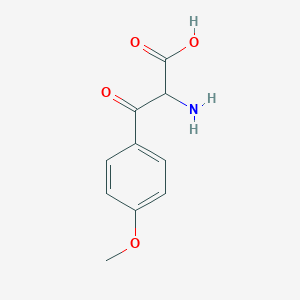
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
